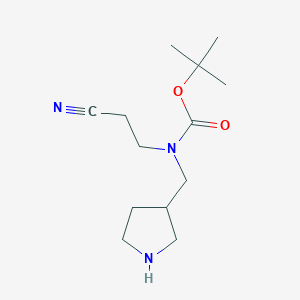
tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a pyrrolidin-3-ylmethyl moiety and a cyanoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidin-3-ylmethyl derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary amines from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release active drugs.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable carbamate linkages.
- Evaluated for its pharmacokinetic properties and bioavailability.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can undergo hydrolysis to release active compounds that exert their effects on the target pathways. The cyano group can also participate in interactions with nucleophiles, leading to the formation of covalent bonds with biological molecules .
Comparison with Similar Compounds
tert-Butyl (2-cyanoethyl)carbamate: Similar structure but lacks the pyrrolidin-3-ylmethyl group.
tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: Similar structure but lacks the cyanoethyl group.
tert-Butyl carbamate: Simplest form, lacking both the pyrrolidin-3-ylmethyl and cyanoethyl groups.
Uniqueness: tert-Butyl (2-cyanoethyl)(pyrrolidin-3-ylmethyl)carbamate is unique due to the presence of both the cyanoethyl and pyrrolidin-3-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthesis, research, and industry.
Properties
Molecular Formula |
C13H23N3O2 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl N-(2-cyanoethyl)-N-(pyrrolidin-3-ylmethyl)carbamate |
InChI |
InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)16(8-4-6-14)10-11-5-7-15-9-11/h11,15H,4-5,7-10H2,1-3H3 |
InChI Key |
ZUAPAXCXOQDLNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC#N)CC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethylspiro[3.3]heptan-2-amine](/img/structure/B15277378.png)
![4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine](/img/structure/B15277390.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)

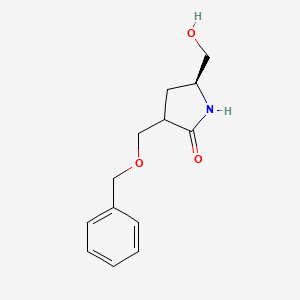
![4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane](/img/structure/B15277406.png)

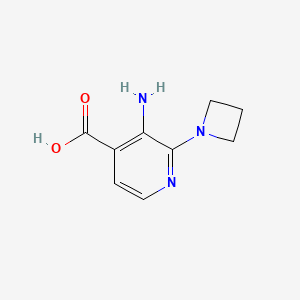


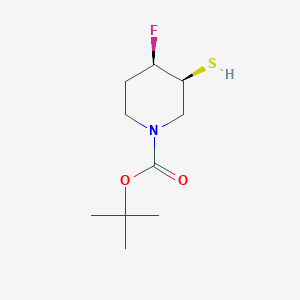
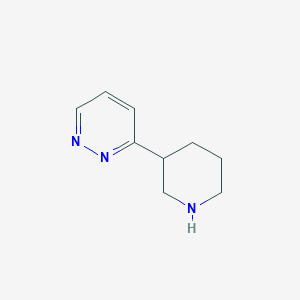
![1-[(5-bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15277467.png)
